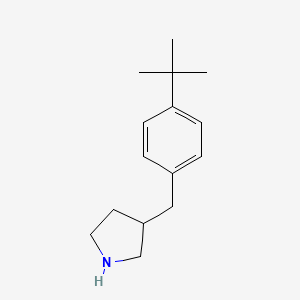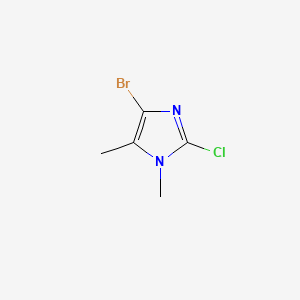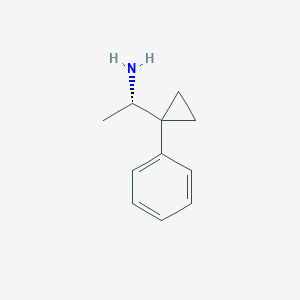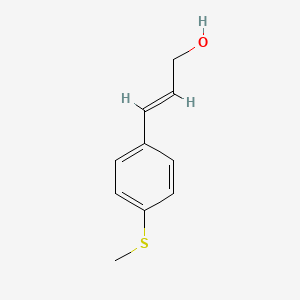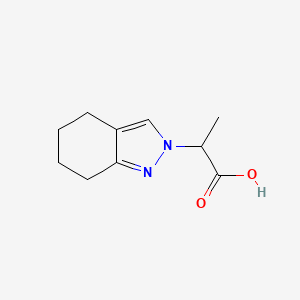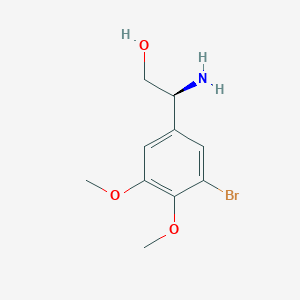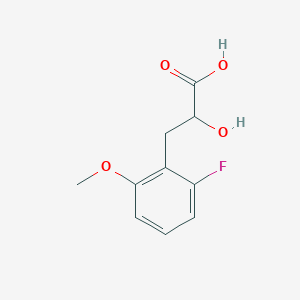![molecular formula C24H25Cl2N9O B13594060 3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)
3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a quinazolinone core, a piperazine ring, and a purine moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine ring and the purine moiety. Key steps in the synthesis may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the quinazolinone core.
Attachment of the Purine Moiety: The final step involves the coupling of the purine derivative to the intermediate compound, typically through amide bond formation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: These compounds share structural similarities and have been studied for their anticancer activity.
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines: These derivatives also exhibit potent biological activities and serve as valuable research tools.
Uniqueness
The uniqueness of 3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride lies in its specific combination of structural features, which confer distinct biological properties and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development.
特性
分子式 |
C24H25Cl2N9O |
|---|---|
分子量 |
526.4 g/mol |
IUPAC名 |
3-phenyl-6-piperazin-1-yl-2-[(7H-purin-6-ylamino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C24H23N9O.2ClH/c34-24-18-12-17(32-10-8-25-9-11-32)6-7-19(18)31-20(33(24)16-4-2-1-3-5-16)13-26-22-21-23(28-14-27-21)30-15-29-22;;/h1-7,12,14-15,25H,8-11,13H2,(H2,26,27,28,29,30);2*1H |
InChIキー |
JJIJXYPPLKVXQE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)CNC5=NC=NC6=C5NC=N6.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


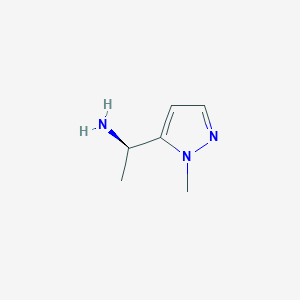

![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)

